Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-

Description

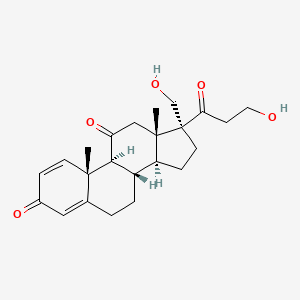

Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxy- (CAS RN: 53-03-2), commonly known as prednisone, is a synthetic glucocorticoid with the molecular formula C₂₁H₂₆O₅ and a molecular weight of 358.43 g/mol . It is a prodrug, metabolized in the liver to its active form, prednisolone (11β-hydroxylated derivative), which exerts potent anti-inflammatory and immunosuppressive effects . Prednisone is widely used in clinical settings for autoimmune disorders, allergic reactions, and organ transplant rejection . Pharmacopeial standards (USP40-NF35) specify that prednisone must contain 97.0–102.0% of the pure compound, verified via infrared absorption and chromatographic methods .

Properties

CAS No. |

1323-45-1 |

|---|---|

Molecular Formula |

C23H30O5 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-17-(3-hydroxypropanoyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C23H30O5/c1-21-8-5-15(26)11-14(21)3-4-16-17-6-9-23(13-25,19(28)7-10-24)22(17,2)12-18(27)20(16)21/h5,8,11,16-17,20,24-25H,3-4,6-7,9-10,12-13H2,1-2H3/t16-,17-,20+,21-,22-,23-/m0/s1 |

InChI Key |

APENJMWNTPYILZ-RFZYENFJSA-N |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@]2(CO)C(=O)CCO)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(CO)C(=O)CCO)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- typically involves multiple steps starting from naturally occurring steroids. One common route involves the oxidation of pregnenolone to form the desired compound. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

Reduction: Reduction to less oxidized forms using reagents such as sodium borohydride.

Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, methanol, chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of other steroid compounds.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Applied in the development of anti-inflammatory and immunosuppressive drugs.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in cells, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory responses and the regulation of immune function. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Metabolic and Pharmacokinetic Profiles

- Prednisone vs. Prednisolone : Prednisone requires hepatic 11β-hydroxylation to become active. This conversion is inefficient in patients with liver dysfunction, making prednisolone the preferred agent in such cases .

- Ester Derivatives : Compounds like prednisone 21-acetate and betamethasone dipropionate use ester groups to enhance lipid solubility, prolonging tissue retention. Hydrolysis rates vary; cyclomethasone (21-acetate) is hydrolyzed 30% slower than beclomethasone dipropionate in human lung tissue .

- Fluorinated Analogs : Dexamethasone’s 9α-fluoro and 16α-methyl groups increase glucocorticoid receptor affinity and reduce mineralocorticoid effects, making it suitable for chronic inflammation .

Toxicity and Regulatory Considerations

- Prednisone: Classified as a tumorigen and mutagen in RTECS (TU4154100). Chronic use risks include immunosuppression and osteoporosis .

- Dexamethasone : Lower mineralocorticoid activity reduces edema risk but may exacerbate glucose intolerance .

- Industrial Synthesis : Microbial bioconversion (e.g., Cochliobolus lunatus) is used for 11β-hydroxylation of prednisone precursors, achieving induction factors up to 5.1 with optimized inducers like 20-hydroxymethylpregna-1,4-dien-3-one .

Biological Activity

Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl is a steroid compound with significant biological activity. It is primarily recognized as a glucocorticoid and is often associated with anti-inflammatory and immunosuppressive properties. This article aims to explore its biological activity through a detailed examination of its chemical profile, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H28O5

- Molecular Weight : 372.45 g/mol

- CAS Number : 2036-77-3

- IUPAC Name : (8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

Pregna-1,4-diene-3,11,20-trione exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors (GR), leading to the modulation of gene expression involved in inflammatory responses.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

- Immunosuppressive Activity : By affecting lymphocyte proliferation and function, it plays a role in immunosuppression.

Pharmacological Effects

The biological activities of Pregna-1,4-diene-3,11,20-trione can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production |

| Immunosuppressive | Suppresses immune response by affecting lymphocyte activity |

| Antioxidant | Exhibits antioxidant properties by scavenging free radicals |

| Cytotoxicity | Demonstrates cytotoxic effects on certain cancer cell lines |

Study 1: Anti-inflammatory Properties

A study conducted on the anti-inflammatory effects of glucocorticoids demonstrated that Pregna-1,4-diene-3,11,20-trione significantly reduced edema in animal models when administered at doses of 5 mg/kg. Histopathological evaluations indicated decreased infiltration of inflammatory cells in treated tissues compared to controls.

Study 2: Immunosuppressive Effects

In vitro studies showed that Pregna-1,4-diene-3,11,20-trione inhibited T-cell proliferation in response to mitogens. The compound was effective at concentrations as low as 10 µM. Flow cytometry analysis confirmed a reduction in CD4+ and CD8+ T-cell populations.

Study 3: Antioxidant Activity

Research published in the Journal of Biological Chemistry reported that Pregna-1,4-diene-3,11,20-trione exhibited significant antioxidant activity. The compound reduced oxidative stress markers in cell cultures by up to 50% at a concentration of 25 µM.

Q & A

Q. How can researchers verify the identity of prednisone using spectroscopic methods?

Prednisone’s identity is confirmed via infrared (IR) spectroscopy by comparing sample spectra to reference standards. If discrepancies arise (e.g., due to solvent residues), dissolve the sample and reference standard in methanol, evaporate to dryness, and reanalyze to eliminate interference . Complementary methods like UPLC with a C18 column (L1, 2.1 mm × 10 cm; 1.9 µm) and gradient elution (water/acetonitrile) can further validate purity .

Q. What are the critical parameters for designing a stability-indicating assay for prednisone?

Use UPLC with a mobile phase gradient (water and acetonitrile) to separate prednisone from degradation products. Monitor column temperature (e.g., 25°C) and flow rate (0.3 mL/min) to optimize resolution. Validate the method under stress conditions (heat, light, pH extremes) to confirm specificity .

Q. How should solubility and formulation challenges be addressed in preclinical studies?

Prednisone is poorly water-soluble but slightly soluble in alcohols (e.g., methanol) and chloroform. For in vivo studies, use co-solvents like polyethylene glycol or surfactants (e.g., polysorbate 80) to enhance bioavailability. Ensure formulation stability by monitoring particle size and polymorphic transitions .

Advanced Research Questions

Q. How can conflicting toxicity data from animal models and human studies be reconciled?

Acute toxicity in rodents (e.g., LD₅₀ values) may not directly translate to humans due to metabolic differences. Conduct comparative in vitro assays (e.g., hepatocyte metabolism) and interspecies pharmacokinetic modeling. For example, prednisone’s tumorigenic effects in animal models (e.g., rat adrenal hyperplasia) require validation via human epidemiological data and IARC carcinogenicity assessments .

Q. What experimental strategies differentiate prednisone’s glucocorticoid receptor (GR) binding from structural analogs like dexamethasone?

Use competitive radioligand binding assays with GR-expressing cells. Prednisone’s lower affinity compared to dexamethasone (due to C1-C2 double bond and lack of fluorination) can be quantified via IC₅₀ values. Pair this with molecular docking simulations to map interactions with GR’s ligand-binding domain .

Q. How can isotopic labeling (e.g., deuterated prednisone) improve metabolic pathway analysis?

Synthesize deuterated analogs (e.g., 6-~2~H₁-prednisone) to track metabolic fate using LC-MS/MS. Compare hydroxylation patterns in liver microsomes to identify cytochrome P450 isoforms involved. This approach clarifies interspecies metabolic variability and informs toxicity risk assessments .

Data Analysis and Contradiction Resolution

Q. What statistical approaches resolve discrepancies in prednisone’s genotoxicity data?

Mutagenicity results (e.g., Ames test variations) require meta-analysis with fixed- or random-effects models. Account for study design variables (e.g., bacterial strain, S9 metabolic activation). If in vitro and in vivo data conflict (e.g., positive in vitro vs. negative in vivo), prioritize in vivo micronucleus assays with dose-response validation .

Q. How do structural modifications influence prednisone’s pharmacokinetic profile?

Compare derivatives like betamethasone (C16 methylation, C9 fluorination) using in silico ADME tools. For example, fluorination increases lipophilicity and half-life, while methylation reduces mineralocorticoid activity. Validate predictions with rat pharmacokinetic studies measuring AUC and clearance rates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.